2-(Chloromethyl)piperidine hydrochloride
Overview
Description
2-(Chloromethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 2554-93-0. It has a molecular weight of 170.08 . It is a solid substance stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of this compound is C6H13Cl2N . The InChI code is 1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H .Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature under an inert atmosphere . It has a molecular weight of 170.08 . The InChI code is 1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H .Scientific Research Applications
Synthesis of Stereodefined Piperidines
2-(2-Cyano-2-phenylethyl)aziridines were converted into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, leading to the synthesis of stereodefined piperidines. These piperidines served as substrates for creating a range of compounds including 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among others. This highlights the compound's versatility in synthesizing structurally complex and biologically significant molecules (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Antimicrobial and Antiviral Activities
2-(Chloromethyl)piperidine hydrochloride derivatives have been explored for their antimicrobial and antiviral properties. One study synthesized a series of chlorokojic acid derivatives, finding them highly active against various bacteria such as Bacillus subtilis and Staphylococcus aureus, and also against RNA viruses, indicating the compound's potential in developing new antimicrobial and antiviral agents (Aytemir & Ozçelik, 2010).
Molecular Structure Analysis
A study on the crystal and molecular structure of 4-carboxypiperidinium chloride, related to this compound, provided insights into the compound's structural characteristics. The analysis revealed details about its crystal structure, hydrogen bonding, and electrostatic interactions, contributing to a deeper understanding of its chemical behavior and potential applications in designing new compounds with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antimicrobial Synthesis
The compound has been used in synthesizing novel antimicrobial agents. For example, (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride was synthesized and demonstrated moderate antimicrobial activity, showcasing the chemical's utility in developing new treatments for bacterial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Intermediate in Synthesis
This compound serves as an intermediate in the synthesis of complex molecules, such as lafutidine. A study detailed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine, indicating its role in pharmaceutical manufacturing processes (Li, 2012).
Safety and Hazards
2-(Chloromethyl)piperidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Piperidines, including 2-(Chloromethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Mode of Action
It has been used as a reagent in base-catalyzed alkylation reactions . This suggests that it may interact with its targets through alkylation, a process that involves the transfer of an alkyl group from one molecule to another.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is generally recommended to store the compound at room temperature, in a cool and dark place .
properties
IUPAC Name |
2-(chloromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQABIECSSOLVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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